1-(3-Hydroxy-5-nitrophenyl)ethanone

Description

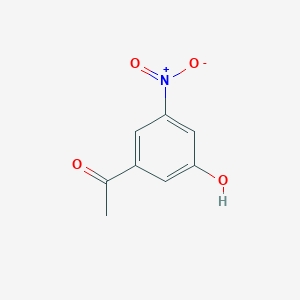

1-(3-Hydroxy-5-nitrophenyl)ethanone is a nitro-substituted hydroxyacetophenone derivative with the molecular formula C₈H₇NO₄ and a molecular weight of 181.14 g/mol. It features a hydroxyl group at the 3-position and a nitro group at the 5-position on the phenyl ring, attached to an acetyl group.

Properties

CAS No. |

70284-07-0 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

1-(3-hydroxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H7NO4/c1-5(10)6-2-7(9(12)13)4-8(11)3-6/h2-4,11H,1H3 |

InChI Key |

PHAJXVNQZLFROX-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological, physical, and chemical properties of hydroxyacetophenones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 1-(3-Hydroxy-5-nitrophenyl)ethanone with its analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Electron-Withdrawing Groups: The nitro group at the 5-position in the parent compound increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. Fluorine substitution (as in 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone) introduces both electronegativity and lipophilicity, which can improve blood-brain barrier penetration in drug candidates .

Biological Activity: Chlorinated analogs like 1-(2-Chloro-5-nitrophenyl)ethanone are prioritized in agrochemicals due to their pesticidal activity . Hydroxyacetophenones with nitro groups exhibit antifungal properties, as seen in metal complexes derived from similar structures .

Thermal and Spectroscopic Behavior

- Thermal Stability: Chlorinated derivatives (e.g., 1-(2-Chloro-5-nitrophenyl)ethanone) demonstrate higher thermal stability compared to hydroxylated analogs due to reduced hydrogen-bonding interactions .

- Isomerization Dynamics: Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed that substituent proximity to the carbonyl group influences isomerization rates. At 20°C, distinct NMR signals for hydrogen atoms near the carbonyl group merge at higher temperatures due to rapid interconversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.